[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine
Description
Properties
IUPAC Name |
N',N'-dimethyl-1-pyridin-3-ylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)7-5-10(11)9-4-3-6-12-8-9/h3-4,6,8,10H,5,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCMKNZDDIKUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501757-22-7 | |
| Record name | [3-amino-3-(pyridin-3-yl)propyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine typically involves the reaction of 3-aminopyridine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst such as Raney nickel. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine serves as a building block for synthesizing more complex organic molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for various chemical reactions.
Key Applications:
- Synthesis of Complex Molecules: Acts as an intermediate in creating various organic compounds.
- Coordination Chemistry: Forms stable complexes with transition metals, aiding in catalysis.
Biology
Biologically, this compound is employed to study enzyme-substrate interactions and serves as a probe in biochemical assays. Its structural characteristics allow it to investigate binding mechanisms with various biological targets.
Key Applications:
- Biochemical Assays: Used to explore enzyme kinetics and inhibition.
- Binding Studies: Investigates interactions with receptors and other biomolecules.
Medicine
In medicinal chemistry, this compound is being researched for its potential therapeutic properties. It plays a role in drug design and development, particularly in synthesizing novel pharmaceuticals aimed at treating various diseases.
Key Applications:
- Drug Development: Investigated for new drug candidates targeting specific diseases.
- Therapeutic Research: Explores its potential in treating conditions like inflammation and cancer.
Industry
Industrially, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and dyes. Its ability to participate in various chemical reactions makes it valuable for manufacturing processes.
Key Applications:
- Agrochemical Production: Used in developing pesticides and herbicides.
- Dyes Manufacturing: Acts as an intermediate in dye synthesis.
Table 1: Summary of Applications
| Application Area | Specific Uses | Examples |
|---|---|---|
| Chemistry | Building blocks, ligands | Metal complex formation |
| Biology | Enzyme studies, biochemical assays | Binding studies |
| Medicine | Drug development, therapeutic research | Novel drug candidates |
| Industry | Specialty chemicals, agrochemicals | Pesticide synthesis |
Table 2: Potential Therapeutic Targets
| Target Type | Potential Effects | Research Findings |
|---|---|---|
| Enzymes | Modulation of activity | Inhibition studies |
| Receptors | Binding affinity | Biochemical assays |
| Cancer Cells | Antitumor activity | Tumor growth inhibition |
Case Study 1: Anticancer Activity
A study investigated the efficacy of this compound against various cancer cell lines. Results indicated significant tumor reduction when administered to murine models:
- Significant Tumor Reduction: Tumors decreased by approximately 40% compared to control groups.
- Mechanistic Insights: Western blot analysis revealed downregulation of anti-apoptotic proteins.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor:
- Target Enzyme: A specific kinase involved in inflammatory pathways.
- Results: Demonstrated effective inhibition leading to reduced inflammatory markers in treated models.
Mechanism of Action
The mechanism of action of [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Chlorpheniramine Maleate
- Structure : [3-(4-Chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine.
- Key Differences: Pyridine nitrogen at the 2-position (vs. 3-position in the target compound). 4-Chlorophenyl substituent instead of a primary amino group.
- Function : Antihistamine used for allergic rhinitis .
- Reactivity: The chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration, whereas the primary amino group in the target compound may favor polar interactions .
Brompheniramine
- Structure : [3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine.
- Key Differences :
- Bromine substituent (vs. hydrogen in the target compound) increases molecular weight and steric bulk.
- Function : Similar antihistaminic activity but with prolonged half-life due to bromine’s electronegativity .
Surfactant and Antistatic Analogues
Behenamidopropyl Dimethylamine (CAS 60270-33-9)
- Structure: N-[3-(Dimethylamino)propyl]docosanamide.
- Key Differences :
- Amide linkage (vs. primary amine in the target compound).
- C22 fatty acid chain (behenic acid) enhances hydrophobicity.
- Function : Antistatic agent in cosmetics; the amide group reduces reactivity compared to the primary amine in the target compound .
Palmitamidopropyl Dimethylamine (CAS 39669-97-1)
- Structure: N-[3-(Dimethylamino)propyl]hexadecanamide.
- Key Differences :
- C16 fatty acid chain (palmitic acid) provides moderate hydrophobicity.
- Function : Surfactant and emulsifier; the absence of a pyridine ring limits π-π stacking interactions .
Pyridine-Containing Alkylamines
3-(Dimethylamino)propylamine (CAS 45102-52-1)
- Structure: Combines pyridin-3-ylmethyl and dimethylaminopropyl groups.
- Key Differences :
- Methylene bridge between pyridine and propyl chain (vs. direct attachment in the target compound).
- Application: Potential intermediate in drug synthesis; the methylene spacer may reduce steric hindrance .
Comparative Data Table
| Compound Name | CAS No. | Key Structural Features | Function/Application | Evidence Sources |
|---|---|---|---|---|
| [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine | N/A | Pyridin-3-yl, primary amine, dimethylamine | Potential pharmaceutical ligand | |
| Chlorpheniramine Maleate | 113-92-8 | Pyridin-2-yl, 4-chlorophenyl | Antihistamine | |
| Behenamidopropyl Dimethylamine | 60270-33-9 | C22 amide, dimethylaminopropyl | Antistatic agent | |
| Palmitamidopropyl Dimethylamine | 39669-97-1 | C16 amide, dimethylaminopropyl | Surfactant | |
| 3-(Dimethylamino)propylamine | 45102-52-1 | Pyridin-3-ylmethyl, dimethylaminopropyl | Synthetic intermediate |
Key Research Findings
Antistatic vs. Pharmaceutical Roles :
- Amide-linked compounds (e.g., Behenamidopropyl dimethylamine) excel in cosmetics due to their stability and low irritation .
- Pyridine-containing amines (e.g., Chlorpheniramine) leverage aromatic rings for receptor binding in pharmaceuticals .
Impact of Substituent Position :
- Pyridin-3-yl derivatives (target compound) may exhibit distinct electronic properties compared to pyridin-2-yl analogues (e.g., Chlorpheniramine), influencing solubility and target affinity .
Reactivity Differences: The primary amino group in the target compound offers higher nucleophilicity than amide-linked surfactants, suggesting utility in catalysis or prodrug design .
Biological Activity
[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is a compound with significant biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This article delves into its biological activities, mechanisms of action, and potential applications in medicinal chemistry.
Structural Overview
The compound possesses a pyridine ring substituted with an amino group and a dimethylamino group on a propyl chain. This unique structure enhances its reactivity and biological interactions, making it a valuable compound in both research and industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions, which can lead to alterations in the activity or function of these targets. The pathways involved often include signal transduction mechanisms and metabolic processes, contributing to its potential therapeutic effects.
1. Enzyme Interactions
The compound serves as a probe in biochemical assays to study enzyme-substrate interactions. Its structural properties allow it to investigate binding mechanisms effectively.
2. Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is being investigated for drug design, particularly in synthesizing novel pharmaceuticals that target specific diseases.
3. Chemical Synthesis
This compound is also utilized as a building block in organic synthesis, contributing to the development of more complex molecules and serving as a ligand in coordination chemistry.
Comparative Analysis
A comparative analysis with similar compounds highlights the uniqueness of this compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Aminopyridine | Amino group on pyridine | Moderate enzyme inhibition |
| 3-(Aminomethyl)pyridine | Aminomethyl group | Limited interaction profile |
| 3-Pyridinepropionic acid | Carboxylic acid group | Weak binding affinity |
The presence of both an amino group and a dimethylamine group on the propyl chain attached to the pyridine ring makes this compound particularly reactive and biologically active compared to its analogs.
Case Studies
Recent studies have focused on the compound's role in inhibiting specific enzymes involved in pathological conditions:
- Inhibition of Phospholipases : Research indicates that compounds similar to this compound can inhibit lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis. This suggests potential applications in mitigating drug toxicity .
- Antitumor Activity : In studies involving non-small cell lung cancer (NSCLC), compounds derived from similar scaffolds have shown promising antiproliferative effects against EGFR mutant-driven cell lines, indicating that this compound might also be explored for cancer treatment .
Q & A
Q. What are the recommended synthetic routes for [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine, and how can its purity be validated?
The synthesis of this compound involves methacrylate-based polymerization techniques, as demonstrated in the preparation of structurally similar ionophores (e.g., 3-(pyridin-3-yl)propyl methacrylate) . Key steps include photoinitiated graft polymerization under controlled conditions. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Cross-referencing with FTIR for functional group analysis is advised to detect residual monomers or side products .
Q. How can researchers characterize the physicochemical properties of this compound?
Critical physicochemical properties include:
- pKa determination : Use potentiometric titration in non-aqueous solvents to account for the tertiary amine and pyridine moieties.
- Solubility profile : Test in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane) to guide formulation strategies.
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
Refer to adsorption studies of analogous cationic surfactants for insights into pH-dependent charge behavior .
Advanced Research Questions
Q. What methodologies are effective for studying this compound’s role in nitric oxide synthase (NOS) inhibition?
Derivatives of this compound, such as N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide, have shown inhibitory activity against inducible NOS (iNOS) with IC50 values of ~4.6 µM . Key methodologies include:
- In vitro enzyme assays : Measure inhibition kinetics using purified iNOS and arginine-to-citrulline conversion assays.
- Pharmacological validation : Ex vivo testing in aortic rat tissue to confirm selectivity and rule off-target cardiovascular effects.
- Structural optimization : Introduce substituents at the pyridine ring to enhance binding affinity, guided by molecular docking simulations.
Q. How can researchers address contradictions in adsorption data for cationic surfactants with similar tertiary amine groups?
Adsorption isotherms of multicharged surfactants (e.g., N,N-bis[3,3-(dimethylamine)propyl]alkylamide dichlorides) often show deviations from classical models. The STDE (Surface Tension-Dependent Electrostatic) model provides a robust framework for analyzing such systems by accounting for pH-dependent charge density and headgroup interactions . Validate experimental data using surface tension measurements and zeta potential analysis across a pH range (3–10).
Q. What strategies improve the detection limits of potentiometric sensors incorporating pyridinyl-propylamine derivatives?
The compound’s methacrylate derivatives (e.g., 3-(pyridin-3-yl)propyl methacrylate) enhance H<sup>+</sup> ion selectivity in polymer membranes. Optimize detection limits by:
- Membrane composition : Blend with plasticizers (e.g., o-nitrophenyl octyl ether) to reduce crystallinity.
- Ionophore-to-polymer ratio : A 1:3 ratio minimizes interference from lipophilic anions.
- Calibration : Use extended Debye-Hückel formalism for activity coefficient corrections in low-ionic-strength media .
Q. How can structural modifications of this compound enhance its surfactant or antistatic properties?
Modify the alkyl chain length or introduce counterions (e.g., lactate, phosphate) to tailor hydrophobicity and charge density. For example:
- Lactate salts : Improve water solubility and reduce irritation in cosmetic formulations (e.g., cocamidopropyl dimethylamine lactate) .
- Phosphate derivatives : Enhance thermal stability for high-temperature applications (e.g., myristamidopropyl dimethylamine phosphate) .
Characterize using dynamic light scattering (DLS) for micelle size and conductivity measurements for critical micelle concentration (CMC).
Data Contradictions and Validation
Q. How should researchers resolve discrepancies in biological activity data across structurally similar compounds?
For example, while this compound derivatives show iNOS inhibition, other pyridinyl-propylamines (e.g., chlorpheniramine maleate) exhibit antihistamine activity . Address this by:
- Selectivity profiling : Use panels of related enzymes (e.g., endothelial NOS, neuronal NOS) to confirm target specificity.
- Metabolic stability assays : Test in hepatocyte microsomes to rule out rapid degradation masking true activity.
Q. What analytical techniques are critical for distinguishing degradation products during stability studies?
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) paired with LC-MS/MS can identify major degradation pathways. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
